Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate (hereafter referred to by its full systematic name) is a structurally complex bicyclic compound featuring a piperidine core modified with a tert-butyloxycarbonyl (Boc) protecting group and a diazabicyclo[3.2.1]octane moiety. The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions .
This compound’s synthesis and structural characterization likely rely on advanced crystallographic techniques, as exemplified by the widespread use of SHELX-family software for small-molecule refinement .
Properties
IUPAC Name |
tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKJDJFTBGADNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate typically involves multiple steps. . This process results in the formation of N-protected intermediates, which are further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The carboxamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role in developing new therapeutic agents, particularly as an enzyme inhibitor. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development.
1.1 β-lactamase Inhibition
- Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate has shown promise as a β-lactamase inhibitor. This property is crucial in combating antibiotic resistance, as β-lactamases are enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against resistant bacterial strains . By inhibiting these enzymes, the compound can restore the efficacy of β-lactam antibiotics, which are widely used in treating bacterial infections.
1.2 Antimicrobial Properties
- The compound's unique bicyclic structure and functional groups contribute to its biological activity. Studies have indicated its potential effectiveness against various gram-positive pathogens due to its mechanism of action that involves disrupting critical bacterial processes . This makes it a valuable candidate for developing new antimicrobial therapies.
Synthetic Intermediate
The compound serves as an important intermediate in synthesizing other biologically active compounds. Its complex structure can be modified to yield derivatives with enhanced pharmacological properties.
2.1 Synthesis of Related Compounds
- This compound can be utilized in the synthesis of various piperidine derivatives and other nitrogen-containing heterocycles that exhibit diverse biological activities . The ability to modify its structure allows chemists to explore a wide range of potential applications in drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This inhibition enhances the efficacy of the antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues in the Piperidine Carboxylate Family
The tert-butyl piperidine-1-carboxylate scaffold is a common motif in medicinal and synthetic chemistry. Below is a comparative analysis of key structural analogs (Table 1):
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s diazabicyclo[3.2.1]octane substituent distinguishes it from analogs with aromatic (e.g., chloropyrazine) or fused-ring (e.g., dihydroquinoline) groups. This bicyclic system may enhance steric hindrance and metabolic stability compared to planar aromatic systems .
Functional Group Influence : The hydroxy and oxo groups in the diazabicyclo system could facilitate hydrogen bonding with biological targets, a feature absent in halogenated analogs .
Bioactivity and Pharmacological Potential
In contrast, chloropyrazine and bromoquinoline analogs are frequently explored as kinase inhibitors or cytotoxic agents . The absence of halogen atoms in the target compound may reduce off-target toxicity, a common issue with halogen-containing pharmaceuticals.
Biological Activity
Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate (CAS: 1174020-64-4) is a compound with significant biological activity, particularly in the context of antibiotic resistance and enzyme inhibition. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that integrates a piperidine moiety with a diazabicyclo framework. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol. The presence of a tert-butyl ester group and hydroxyl functional group enhances its solubility and reactivity, making it suitable for various biological applications .
Beta-Lactamase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit beta-lactamase enzymes. These enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective against bacterial infections. By binding to these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant strains .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity : Research indicates that this compound exhibits promising antibacterial properties by improving the activity of beta-lactam antibiotics against resistant strains . For instance, a study demonstrated that when combined with ampicillin, the compound significantly reduced bacterial growth in resistant strains.
- Enzyme Inhibition Studies : A detailed screening assay showed that at concentrations around 50 μM, this compound inhibited beta-lactamase activity by approximately 70%, demonstrating its potential as an adjunct therapy in treating infections caused by resistant bacteria .
- Comparative Analysis : In comparative studies with other compounds exhibiting similar structures or activities, this compound was found to be more effective in inhibiting beta-lactamase due to its unique structural features .
Data Table: Comparative Biological Activity
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl 4-[(6-hydroxy-7-oxo... | Diazabicyclo | Beta-lactamase inhibition | Effective against resistant strains |
| 7-Oxo-N-piperidin-4-yl... | Diazabicyclo | Moderate antibacterial | Lacks bicyclic structure |
| Benzyl 4-(N-(benzyloxy)... | Piperidine derivative | Moderate antibacterial | Different functional groups |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthetic optimization should employ Design of Experiments (DOE) principles. Key factors include reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example:
- Temperature : Test gradients (e.g., 20°C to 80°C) to identify optimal exothermic/endothermic control.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity fractions .
Statistical tools like ANOVA can identify significant variables, reducing trial-and-error approaches .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer: A multi-technique approach is essential:
- NMR : 1H/13C NMR to confirm piperidine and bicyclo ring conformations, tert-butyl group integration, and amide bond formation.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for the diazabicyclo moiety.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
Cross-validate results with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Selection : Test DMSO for initial stock solutions (≤10% v/v to avoid cytotoxicity).
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- pH Adjustment : The hydroxy and carbonyl groups may allow solubility modulation in buffered solutions (pH 6–8) .
Document solvent effects on biological activity to avoid false positives/negatives .
Advanced Research Questions
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling of the diazabicyclo moiety’s ring-opening reactions.
- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to explore potential intermediates and barriers .
- Machine Learning : Train models on analogous bicyclo systems to predict regioselectivity in functionalization reactions .
Validate predictions with microfluidic or high-throughput experimentation .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Multi-Technique Alignment : Compare NMR-derived torsional angles with X-ray crystallography data (e.g., using SHELXL for refinement) .
- Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility not captured in crystal structures.
- DFT-Based NMR Shift Prediction : Tools like ADF or CP2K can simulate shifts for proposed conformers, identifying mismatches .
Publish raw data and computational inputs to enable peer validation .
Q. What strategies are recommended for studying this compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets.
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-receptor dynamics, focusing on the piperidine and bicyclo motifs.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
Correlate in silico predictions with mutagenesis studies to validate interaction hotspots .
Q. How should researchers design experiments to assess stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (pH 1–13).
- Analytical Monitoring : Use HPLC-PDA to track degradation products; LC-MS/MS for structural identification.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Include control experiments with stabilizers (e.g., antioxidants) for formulation development .
Q. What crystallographic approaches are optimal for determining this compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane.
- Data Refinement : Use SHELXL for high-resolution refinement, focusing on disorder modeling for flexible tert-butyl groups .
- Twinned Data Handling : If twinning occurs (common in bicyclo systems), apply SHELXL’s TWIN/BASF commands .
Validate hydrogen-bonding networks with Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
